
2,4,6-Trimethylhept-3-ene
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Overview
Description
2,4,6-Trimethylhept-3-ene (CAS: 126690-66-2) is a branched alkene with the molecular formula C₁₀H₂₀ and a molecular weight of 140.266 g/mol . Its structure features a double bond at the 3-position of the heptene backbone and three methyl groups at the 2-, 4-, and 6-positions, contributing to its steric and electronic properties. Key physicochemical characteristics include:
- LogP (octanol-water partition coefficient): 3.63, indicating high lipophilicity .
- Refractive index: 1.427, suggesting moderate optical density .
- Hydrogen bond donors/acceptors: 0, highlighting its nonpolar nature . The compound’s SMILES notation (CC(C)C=C(C)C(C)C) and InChIKey (NLDYACGXTUZQTE-UHFFFAOYSA-N) further define its structural uniqueness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylhept-3-ene can be achieved through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with methylating agents under controlled conditions.
Dehydration of Alcohols: Another approach is the dehydration of 2,4,6-trimethylheptan-3-ol using acid catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Cracking: Utilizing catalytic cracking processes to break down larger hydrocarbons into smaller, more useful molecules, including this compound.
Fractional Distillation: Separation of the desired compound from a mixture of hydrocarbons through fractional distillation, leveraging differences in boiling points.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 2,4,6-trimethylheptane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: 2,4,6-Trimethylheptan-3-one or 2,4,6-Trimethylheptanoic acid.
Reduction: 2,4,6-Trimethylheptane.
Substitution: 2,4,6-Tribromoheptane.
Scientific Research Applications
2,4,6-Trimethylhept-3-ene finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 2,4,6-Trimethylhept-3-ene exerts its effects depends on the specific reaction or application. For example:
Oxidation: The double bond undergoes electrophilic addition, followed by cleavage and formation of oxygen-containing functional groups.
Reduction: The double bond is hydrogenated, resulting in the addition of hydrogen atoms and conversion to an alkane.
Substitution: The double bond reacts with halogens or other substituents, leading to the formation of new carbon-halogen bonds.
Comparison with Similar Compounds
The provided evidence lacks direct data on structurally analogous alkenes. However, the following analysis extrapolates trends based on the compound’s properties and general alkene chemistry:
Structural and Functional Group Comparisons
vs. Linear Alkenes (e.g., 3-Heptene):
Linear 3-heptene (C₇H₁₄, MW: 98.19 g/mol) lacks methyl branches, resulting in lower molecular weight and LogP (~2.1). The increased branching in 2,4,6-trimethylhept-3-ene enhances hydrophobicity (LogP = 3.63) and reduces solubility in polar solvents .- vs. Other Branched Alkenes (e.g., 2,4-Dimethylhept-3-ene): Hypothetically, reducing one methyl group (C₉H₁₈, MW: 126.24 g/mol) would lower steric hindrance and LogP (~3.0).
Physicochemical Property Trends
Key Observations:
- Branching Effects: Methyl groups increase molecular weight and LogP, making this compound more hydrophobic than linear analogs.
- Optical Properties: Higher refractive index compared to linear alkenes correlates with increased electron density near the double bond due to methyl substitution .
Research Findings and Limitations
- Synthetic Relevance: The compound’s branched structure may influence reactivity in polymerization or hydrogenation reactions, though specific studies are absent in the provided evidence.
- Experimental data on boiling points, melting points, or spectral signatures are also unavailable .
Biological Activity
2,4,6-Trimethylhept-3-ene is a branched-chain alkene characterized by its unique structural features, including multiple methyl groups and a double bond. This compound has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
1. Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of methyl groups and the double bond allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems. Antioxidant activity is crucial for preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Studies have shown that alkenes can modulate inflammatory pathways. For instance, compounds related to this compound have been observed to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. A relevant study demonstrated that alkene derivatives effectively inhibited COX-1 and COX-2 non-selectively, suggesting potential therapeutic applications in inflammatory conditions .
3. Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit biological activity. The compound could interact with enzymes involved in metabolic pathways, influencing various biological processes. For example, related compounds have shown inhibitory effects on lactate dehydrogenase (LDH), an enzyme critical in metabolic regulation .
Case Study 1: Inhibition of COX Enzymes
A study focusing on the structural assessment of aliphatic carboxylic acids isolated from plants showed that certain derivatives of trimethylheptenes effectively inhibited COX enzymes . The results indicated that these compounds could serve as potential anti-inflammatory agents.
Compound | COX-1 Inhibition Ratio | COX-2 Inhibition Ratio |
---|---|---|
T12 | 0.91 | 0.82 |
T13 | 0.89 | 0.87 |
This data highlights the potential of structurally similar compounds to exert significant biological effects through enzyme inhibition.
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant properties of various alkenes, including those similar to this compound. The findings suggested that these compounds effectively reduced oxidative stress markers in vitro .
Research Findings
Recent studies have focused on the synthesis and characterization of trimethylheptenes and their derivatives:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound and its derivatives. These methods often involve alkylation reactions or elimination processes that enhance yield and purity.
- Biological Assays : Biological assays have been conducted to evaluate the efficacy of these compounds in inhibiting specific enzymes and reducing inflammation markers.
Properties
IUPAC Name |
2,4,6-trimethylhept-3-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-8(2)6-10(5)7-9(3)4/h6,8-9H,7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKYWWEBIJMOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657608 |
Source
|
Record name | 2,4,6-Trimethylhept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126690-66-2 |
Source
|
Record name | 2,4,6-Trimethylhept-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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